
2-(4-硝基苯氧基)乙酰胺
概述
描述
2-(4-Nitrophenoxy)acetamide, also known as NPA, is an organic compound with the chemical formula C9H9NO4. It is a white or off-white crystalline powder that is soluble in water and ethanol. NPA has a wide range of applications in the fields of science and technology, and is used as a reagent for the synthesis of a variety of compounds.
科学研究应用
抗癌、抗炎和镇痛活性
对2-(4-硝基苯氧基)乙酰胺衍生物的研究显示,这些化合物有望开发新的化学实体,用于抗癌、抗炎和镇痛应用。一项研究发现,带有芳香环上卤素的某些衍生物表现出显著的抗癌和抗炎活性,特定化合物显示出作为潜在治疗剂的有希望的结果 (Rani, Pal, Hegde, & Hashim, 2014)。
坍塌反应介导蛋白1(CRMP 1)抑制剂
一系列2-(4-硝基苯氧基)乙酰胺衍生物被研究作为坍塌反应介导蛋白1(CRMP 1)的抑制剂,潜在地针对小肺癌。这些衍生物显示出显著的抑制活性对人类肺癌细胞系,突显了它们在癌症治疗研究中的潜力 (Panchal, Rajput, & Patel, 2020)。
光催化降解和环境应用
在环境研究中,使用TiO2纳米颗粒探索了对类似化合物乙酰氨基酚的光催化降解。这项研究提供了关于环境中药物降解途径的见解,这对于类似2-(4-硝基苯氧基)乙酰胺的化合物可能是相关的 (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017)。
化学合成和材料科学
该化合物还被用于化学合成和材料科学。例如,它在合成新的用于聚苯并咪唑的AB型单体中发挥作用,表明它在聚合物化学中的实用性 (Begunov & Valyaeva, 2015)。
光学性质和指示剂
在光学领域,对2-(4-硝基苯氧基)乙酰胺的orcinolic衍生物进行了研究,包括它们的结构和光学性质,以及它们在化学过程中作为指示剂的用途 (Wannalerse et al., 2022)。
镇痛和抗炎潜力
进一步的研究合成并评估了2-(4-硝基苯氧基)乙酰胺的N,N-二苯胺衍生物的毒性谱和药理效应,特别关注它们的镇痛和抗炎活性 (Kumar & Mishra, 2020)。
安全和危害
生化分析
Biochemical Properties
2-(4-Nitrophenoxy)acetamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 2-(4-Nitrophenoxy)acetamide and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions and concentrations involved . Additionally, 2-(4-Nitrophenoxy)acetamide can bind to proteins such as albumin, affecting its transport and distribution within the body .
Cellular Effects
The effects of 2-(4-Nitrophenoxy)acetamide on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 2-(4-Nitrophenoxy)acetamide can affect gene expression and cellular metabolism . In certain cell types, such as hepatocytes, this compound can induce oxidative stress, leading to changes in cell function and viability . Furthermore, 2-(4-Nitrophenoxy)acetamide has been observed to impact the expression of genes involved in detoxification processes, highlighting its role in cellular defense mechanisms .
Molecular Mechanism
At the molecular level, 2-(4-Nitrophenoxy)acetamide exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to the active site of enzymes, leading to competitive inhibition. For example, 2-(4-Nitrophenoxy)acetamide can inhibit the activity of cytochrome P450 by occupying its active site, thereby preventing the binding of natural substrates . Additionally, this compound can induce conformational changes in proteins, altering their activity and function . These interactions can result in changes in gene expression, particularly those genes involved in oxidative stress responses and detoxification pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Nitrophenoxy)acetamide can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Studies have shown that 2-(4-Nitrophenoxy)acetamide can remain stable for extended periods when stored at appropriate temperatures and conditions . Prolonged exposure to light and heat can result in degradation, affecting its efficacy . Long-term studies in vitro have demonstrated that 2-(4-Nitrophenoxy)acetamide can induce sustained changes in cellular function, particularly in terms of oxidative stress and gene expression .
Dosage Effects in Animal Models
The effects of 2-(4-Nitrophenoxy)acetamide in animal models vary with different dosages. At low doses, the compound can exert beneficial effects, such as enhancing detoxification processes and reducing oxidative stress . At higher doses, 2-(4-Nitrophenoxy)acetamide can become toxic, leading to adverse effects such as liver damage and impaired cellular function . Threshold effects have been observed, where a specific dosage range results in maximal beneficial effects without causing toxicity . These findings highlight the importance of dosage optimization in the use of 2-(4-Nitrophenoxy)acetamide in research and potential therapeutic applications .
Metabolic Pathways
2-(4-Nitrophenoxy)acetamide is involved in various metabolic pathways, particularly those related to detoxification and oxidative stress responses. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels . Additionally, 2-(4-Nitrophenoxy)acetamide can influence the activity of enzymes involved in antioxidant defense, such as superoxide dismutase and catalase . These interactions highlight the compound’s role in modulating cellular redox balance and metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2-(4-Nitrophenoxy)acetamide within cells and tissues are mediated by various transporters and binding proteins. The compound can bind to albumin, facilitating its transport in the bloodstream and distribution to different tissues . Within cells, 2-(4-Nitrophenoxy)acetamide can interact with transporters such as organic anion-transporting polypeptides (OATPs), influencing its uptake and localization . These interactions can affect the compound’s accumulation in specific cellular compartments, impacting its overall activity and function .
Subcellular Localization
The subcellular localization of 2-(4-Nitrophenoxy)acetamide is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 2-(4-Nitrophenoxy)acetamide can localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses . Additionally, the compound can be sequestered in the endoplasmic reticulum, affecting protein folding and detoxification processes . These localization patterns highlight the importance of subcellular targeting in the compound’s biochemical effects .
属性
IUPAC Name |
2-(4-nitrophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-8(11)5-14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJAUHBAFQALLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350002 | |
| Record name | 2-(4-nitrophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63218-14-4 | |
| Record name | 2-(4-nitrophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features of 2-(4-Nitrophenoxy)acetamide derivatives contribute to their anticancer and anti-inflammatory activities?
A1: Research suggests that the presence of halogens, particularly chlorine, on the aromatic ring of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives enhances their anticancer and anti-inflammatory activities []. Specifically, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (compound 3c in the study) exhibited promising activity in both areas []. This suggests that the halogen atom's electronic and steric properties play a role in the interaction with biological targets. Further studies are needed to elucidate the specific mechanisms of action.
Q2: How does the crystal structure of N-Benzyl-2-(4-nitrophenoxy)acetamide influence its intermolecular interactions?
A2: The crystal structure of N-Benzyl-2-(4-nitrophenoxy)acetamide reveals two independent molecules within the asymmetric unit, with slight variations in their torsion angles []. These molecules are connected through intermolecular N—H⋯O hydrogen bonds, forming chains that extend along the b axis []. This hydrogen bonding pattern likely influences the compound's packing arrangement and potentially its physicochemical properties in the solid state.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
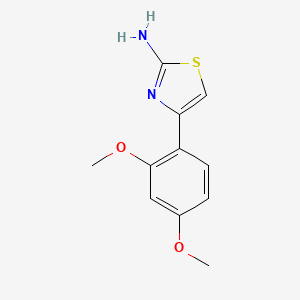
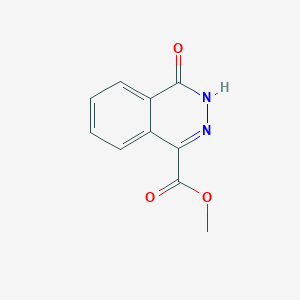

![2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1269293.png)
![4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269294.png)
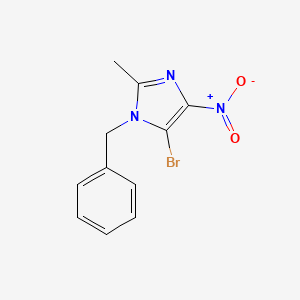
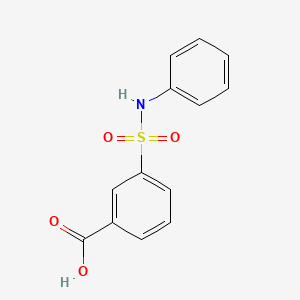
![[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B1269303.png)

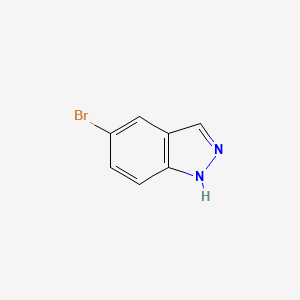


![1-[(4-Bromophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1269318.png)

